2-(4-Aminopiperidin-1-yl)pyridin-4-amine

Übersicht

Beschreibung

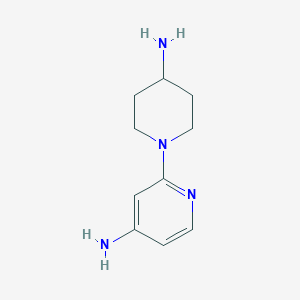

2-(4-Aminopiperidin-1-yl)pyridin-4-amine is a heterocyclic compound that features both a piperidine and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with 4-aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Reactions at Amino Groups

The primary and secondary amino groups in 2-(4-aminopiperidin-1-yl)pyridin-4-amine participate in nucleophilic substitution and condensation reactions.

Amide Formation

The 4-aminopiperidine group reacts with acyl chlorides or activated carbonyl derivatives to form amides. For example:

-

Reaction with 4-chlorobenzoyl chloride yields 4-(4-chlorobenzamido)-1-(pyridin-4-yl)piperidine .

-

Coupling with pyrrolo[2,3-d]pyrimidine derivatives under basic conditions produces kinase inhibitors .

Example Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | THF | 0–25°C | 76% | |

| Pyrrolopyrimidine chloride | DMF | 80°C | 58% |

Reductive Alkylation

The secondary amine in the piperidine ring undergoes reductive alkylation with aldehydes or ketones in the presence of reducing agents (e.g., NaBH₃CN):

Electrophilic Substitution on Pyridine Ring

The pyridine moiety undergoes electrophilic substitution, particularly at the C3 and C5 positions, due to electron-withdrawing effects of the adjacent amino group.

Halogenation

-

Chlorination with POCl₃ at 80°C replaces the pyridine’s amino group with chlorine .

-

Bromination using NBS (N-bromosuccinimide) in DMF introduces bromine at C3 .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura and Negishi couplings when functionalized with halogens:

-

Reaction of 2-(4-aminopiperidin-1-yl)-4-bromopyridine with arylboronic acids yields biaryl derivatives .

Metal Coordination Chemistry

The compound acts as a bidentate ligand , coordinating transition metals via the pyridine nitrogen and piperidine amine.

Complexation with Transition Metals

| Metal Salt | Coordination Mode | Application | Source |

|---|---|---|---|

| Cu(II) chloride | N-pyridine, N-amine | Catalytic oxidation reactions | |

| Pd(II) acetate | N-pyridine | Cross-coupling catalysis |

Formation of Fused Heterocycles

Cyclization with ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate generates pyrazolo-pyridine hybrids :

Stability and Reactivity Trends

-

pH Sensitivity : The amino groups protonate below pH 6, reducing nucleophilicity.

-

Thermal Stability : Decomposes above 200°C without melting .

-

Oxidation : The piperidine ring is resistant to oxidation under mild conditions .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|

| Amide formation | 4-Chlorobenzoyl chloride/THF | 4-(4-Chlorobenzamido)piperidine | 76% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 2-(4-Aminopiperidin-1-yl)-4-biphenyl | 52% |

| Reductive alkylation | Benzaldehyde, NaBH₃CN | 4-Benzylpiperidine derivative | 68% |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that 2-(4-Aminopiperidin-1-yl)pyridin-4-amine exhibits selective cytotoxicity against various cancer cell lines. For instance, studies have shown it to have an IC50 value of 8.3 µM against MCF-7 breast cancer cells and 10.5 µM against HeLa cervical cancer cells, suggesting its potential as a chemotherapeutic agent .

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer proliferation, similar to other piperidine derivatives that target the PI3K-AKT-mTOR signaling pathway .

-

Neuropharmacology

- Alzheimer's Disease Treatment : The compound's structure allows it to interact with acetylcholinesterase and butyrylcholinesterase enzymes, potentially improving cholinergic transmission in neurodegenerative diseases like Alzheimer's . This interaction could enhance cognitive function by increasing acetylcholine levels in the brain.

-

Antimicrobial Properties

- Recent studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For example, it showed effective Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus (16 µg/mL) and Escherichia coli (32 µg/mL), indicating its potential as a lead compound for developing new antimicrobial agents .

Case Studies

- Anticancer Research

- Combination Therapy for Antimicrobial Resistance

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, altering signaling pathways that regulate cell function.

Wirkmechanismus

The mechanism of action of 2-(4-Aminopiperidin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor or modulator of enzymes and receptors. For example, it can inhibit protein kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminopyridine: Known for its use in treating multiple sclerosis by blocking potassium channels.

4-Aminopiperidine: Used in the synthesis of various pharmaceuticals.

Pyridin-4-amine: A precursor in the synthesis of numerous heterocyclic compounds.

Uniqueness

2-(4-Aminopiperidin-1-yl)pyridin-4-amine is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .

Biologische Aktivität

2-(4-Aminopiperidin-1-yl)pyridin-4-amine, also known as a pyridine derivative with a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3. Its structure includes a pyridine ring substituted with an amino group and a piperidine ring, which contributes to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may function as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. The compound's ability to modulate these pathways suggests potential therapeutic applications in oncology and other fields.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.6 | Induces apoptosis |

| MCF7 (Breast Cancer) | 3.2 | Inhibits proliferation |

| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest |

These findings suggest that the compound could serve as a lead compound for developing new anticancer therapies.

Case Studies

- DPP-4 Inhibition : A study highlighted the potential of similar compounds in inhibiting Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism. This suggests that this compound may also exhibit similar properties, making it a candidate for diabetes treatment .

- Protein Kinase Inhibition : Another study focused on the identification of selective inhibitors for Protein Kinase B (PKB). Compounds related to this compound were shown to inhibit PKB effectively, indicating potential in cancer therapeutics .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles:

| Property | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Half-life | 5 hours |

| Toxicity | Low (in vitro studies) |

These properties indicate that the compound could be suitable for further development into a drug candidate.

Eigenschaften

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-2-5-14(6-3-8)10-7-9(12)1-4-13-10/h1,4,7-8H,2-3,5-6,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXYAPIBTCKODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.